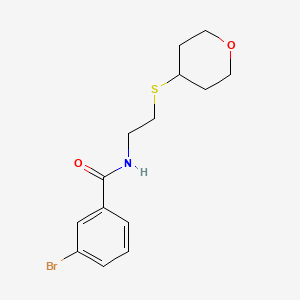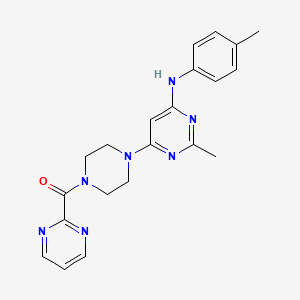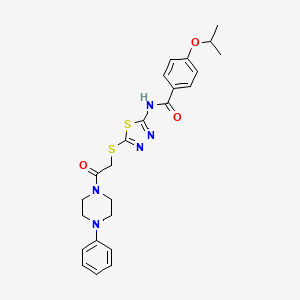![molecular formula C15H25N3O4 B2861868 Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate CAS No. 2361896-04-8](/img/structure/B2861868.png)
Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate, also known as TAPI-1, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit tumor necrosis factor-α (TNF-α) converting enzyme (TACE). TACE is an enzyme that plays a crucial role in the production of TNF-α, a cytokine that is involved in various physiological and pathological processes, including inflammation, immune response, and cancer progression.
Wirkmechanismus
Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate inhibits TACE by binding to its active site and preventing the cleavage of TNF-α from its membrane-bound precursor form. This leads to the reduction of TNF-α release and its downstream signaling pathways. Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate has been shown to be a selective inhibitor of TACE and does not affect the activity of other metalloproteases (Gearing et al., 1994; Black et al., 1997).
Biochemical and Physiological Effects:
The inhibition of TNF-α by Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), and promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) (Gearing et al., 1994; Black et al., 1997). In vivo studies have shown that Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate can reduce the severity of inflammatory diseases, such as arthritis and colitis, in animal models (Black et al., 1997; Horiuchi et al., 2007). Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate has also been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and melanoma (Guedez et al., 2002; Kessenbrock et al., 2010).
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for TACE and does not affect the activity of other metalloproteases. It has been widely used in scientific research, and its mechanism of action and physiological effects have been well characterized. However, Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate also has some limitations. It may not be suitable for all experimental systems, as the inhibition of TNF-α may have pleiotropic effects on different cell types and physiological processes. In addition, the use of Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate may not fully mimic the physiological conditions, as the inhibition of TACE may not completely block the production of TNF-α in vivo.
Zukünftige Richtungen
There are several future directions for the research on Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate. One direction is to investigate the role of TNF-α in the regulation of other physiological and pathological processes, such as wound healing, neurodegenerative diseases, and viral infections. Another direction is to develop more potent and selective inhibitors of TACE, which may have better therapeutic potential for the treatment of inflammatory diseases and cancer. Finally, the combination of Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate with other inhibitors or drugs may provide synergistic effects and enhance the therapeutic efficacy.
Synthesemethoden
The synthesis of Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate involves several steps, including the protection of the piperazine nitrogen with a tert-butyl group, the acylation of the piperazine nitrogen with an amino acid derivative, and the deprotection of the tert-butyl group. The final product is obtained through chromatography purification. The detailed synthesis method can be found in the literature (Gearing et al., 1994).
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate has been widely used in scientific research to study the role of TNF-α in various physiological and pathological processes. For example, Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate has been used to investigate the role of TNF-α in the regulation of immune response and inflammation (Gearing et al., 1994; Black et al., 1997). Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate has also been used to study the role of TNF-α in cancer progression and metastasis (Guedez et al., 2002; Kessenbrock et al., 2010). In addition, Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate has been used as a tool to validate the specificity of antibodies against TNF-α and its receptors (Gearing et al., 1994; Black et al., 1997).
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-6-12(19)16(5)11-13(20)17-7-9-18(10-8-17)14(21)22-15(2,3)4/h6H,1,7-11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPLOFIFWDXTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Benzyloxy)methyl]cyclobutan-1-ol](/img/structure/B2861785.png)
![N-(3-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861786.png)

![7-(4-Cyclohexylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861789.png)

![3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B2861792.png)
![2-[[3-(Trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B2861793.png)



![8-(2,4-Dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2861804.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2861806.png)
methanone](/img/structure/B2861807.png)
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-6-methylpyrimidine](/img/structure/B2861808.png)